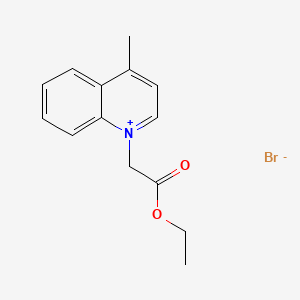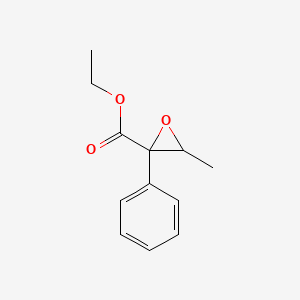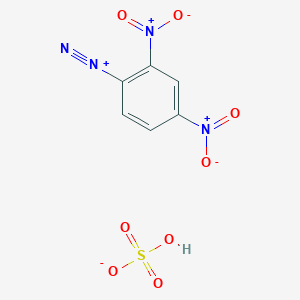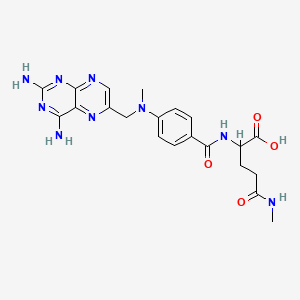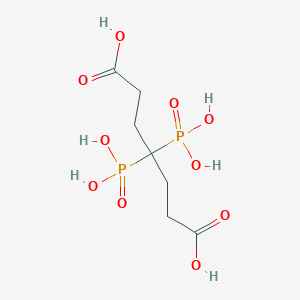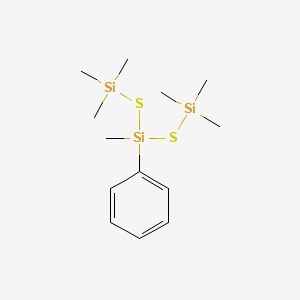
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane is an organosilicon compound with the molecular formula C13H26Si3S. This compound is characterized by its unique structure, which includes a trisilathiane backbone with phenyl and methyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilathiane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield siloxane compounds, while reduction with lithium aluminum hydride can produce silane derivatives.
Applications De Recherche Scientifique
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes, although specific details depend on the context of its application.
Comparaison Avec Des Composés Similaires
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has an oxygen atom in place of sulfur, leading to different reactivity and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenyl group, resulting in different physical and chemical properties.
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane: Contains an octyl group instead of a phenyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of phenyl and methyl groups with a trisilathiane backbone, providing a distinct set of properties and applications.
Propriétés
Numéro CAS |
64248-89-1 |
|---|---|
Formule moléculaire |
C13H26S2Si3 |
Poids moléculaire |
330.7 g/mol |
Nom IUPAC |
trimethyl-(methyl-phenyl-trimethylsilylsulfanylsilyl)sulfanylsilane |
InChI |
InChI=1S/C13H26S2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 |
Clé InChI |
WMGHCGDTEHGALY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)S[Si](C)(C1=CC=CC=C1)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


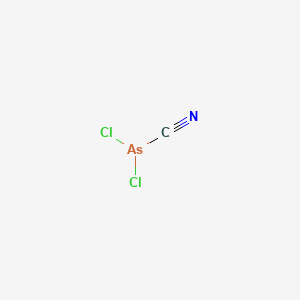

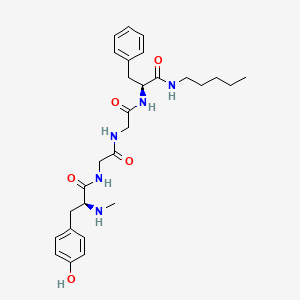
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

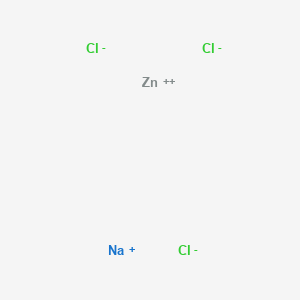
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
